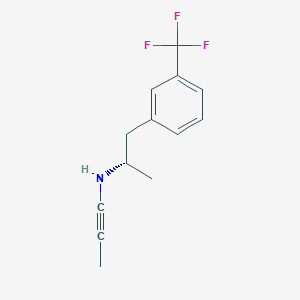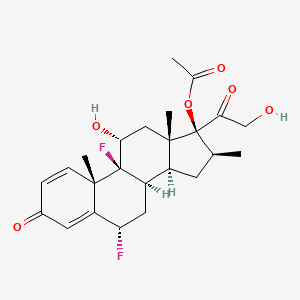
1-Fluoro-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-methylpropane, also known as isobutyl fluoride, is an organic compound with the molecular formula C4H9F. It is a member of the alkyl halides family, where a fluorine atom is bonded to a carbon atom in the propane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methylpropane can be synthesized through several methods. One common approach involves the fluorination of isobutyl alcohol using hydrogen fluoride or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the efficient conversion of the alcohol to the corresponding fluoride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure safety .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride .
Major Products:
Alcohols and Amines: From nucleophilic substitution.
Alkenes: From elimination reactions .
Applications De Recherche Scientifique
1-Fluoro-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 1-fluoro-2-methylpropane involves its interaction with nucleophiles and bases. The fluorine atom, being highly electronegative, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as a substrate for nucleophilic substitution or elimination .
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-methylpropane
- 1-Bromo-2-methylpropane
- 1-Iodo-2-methylpropane
Comparison: 1-Fluoro-2-methylpropane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chloro, bromo, and iodo counterparts. Fluorine’s high electronegativity and small atomic size result in stronger carbon-fluorine bonds, making the compound less reactive in certain contexts but more selective in others. This uniqueness is leveraged in various applications where specific reactivity patterns are desired .
Propriétés
Numéro CAS |
359-00-2 |
|---|---|
Formule moléculaire |
C4H9F |
Poids moléculaire |
76.11 g/mol |
Nom IUPAC |
1-fluoro-2-methylpropane |
InChI |
InChI=1S/C4H9F/c1-4(2)3-5/h4H,3H2,1-2H3 |
Clé InChI |
WGCJTTUVWKJDAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)





![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)

![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)
